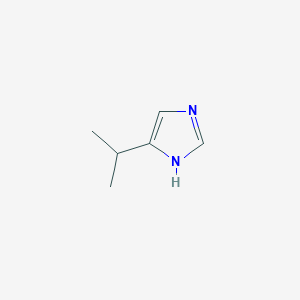

4-异丙基咪唑

描述

4-Isopropylimidazole is a heterocyclic organic compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It is a derivative of imidazole, a five-membered planar ring that exists in two equivalent tautomeric forms .

Synthesis Analysis

The synthesis of imidazole compounds has been a topic of interest in recent years . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .Molecular Structure Analysis

Imidazole is a planar 5-membered ring that exists in two equivalent tautomeric forms . A crystal chemical analysis is performed of the structures of some imidazole derivatives capable of polymorphic transformations .Chemical Reactions Analysis

Qualitative analysis is a process that separates the components in a mixture for the purpose of identifying the reactants . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .Physical And Chemical Properties Analysis

Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D, and is highly soluble in water . More specific physical and chemical properties of 4-Isopropylimidazole are not available in the retrieved papers.科学研究应用

超分子化学

4-异丙基咪唑在超分子化学领域具有引人注目的应用。例如,银(I)异丙基咪唑酸盐以三种不同的超分子异构体结晶,展示出迷人的模式,如正弦链、五重螺旋和独特的鸡网格图案。这些结构在加热时会发生转化,比如鸡网格图案变成五重螺旋,表明在材料科学和分子工程中可能有潜在应用(Zhang et al., 2011)。

癌症治疗

在医学研究中,特别是癌症治疗领域,类似4-异丙基咪唑的衍生物,如咪唑基-4(5)-膦配体已经被探索。这些配体与金(I)结合形成的配合物已显示出对各种人类癌细胞系的显著活性,表明它们有潜力作为治疗剂(Kunz et al., 2009)。

化学反应性

4-异丙基咪唑衍生物的化学反应性和互变异构行为也呈现出有趣的方面。例如,4-(异丙基氨基)咪唑-2-基亚甲基与其介离子互变异构体存在平衡。这种平衡及相关的反应性对于理解反应机制和设计新的化学实体具有重要意义(César et al., 2012)。

缓蚀

在材料科学领域,包括4-异丙基咪唑在内的某些咪唑衍生物已被研究其缓蚀性能。这些化合物已显示出在酸性条件下减少金属腐蚀的有效性,这是延长金属部件和结构寿命的关键因素(Babić-Samardžija et al., 2005)。

药物功效和合成

4-异丙基咪唑及其衍生物在新药发现和功效测定中发挥着重要作用。例如,使用类似4-异丙基咪唑的化合物合成具有抗炎和抗癌性能的新的吡唑衍生物,突显了它们在制药研究中的重要性(Thangarasu et al., 2019)。

安全和危害

未来方向

The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This review enlightens the landscape of the discovery and development of imidazole- and benzimidazole-based drugs with an emphasis on structure activity relationship features (SAR), medicinal chemistry, and their mechanism of action .

属性

IUPAC Name |

5-propan-2-yl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-5(2)6-3-7-4-8-6/h3-5H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINMGNHBDCADKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457842 | |

| Record name | 4-ISOPROPYLIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropylimidazole | |

CAS RN |

58650-48-9 | |

| Record name | 4-ISOPROPYLIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

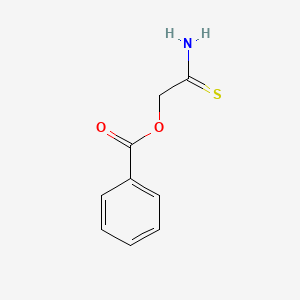

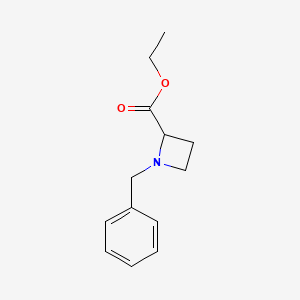

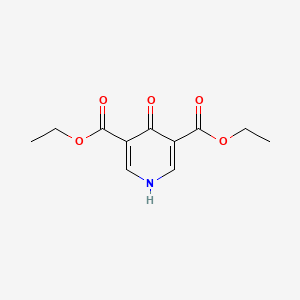

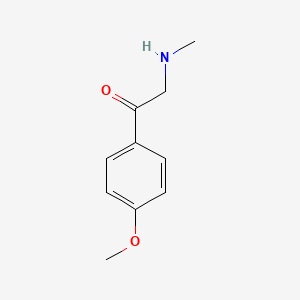

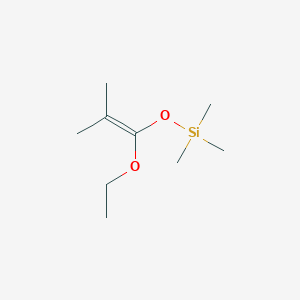

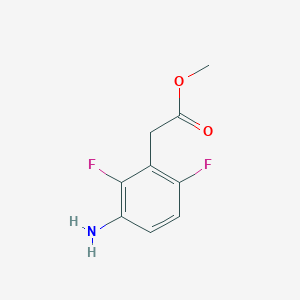

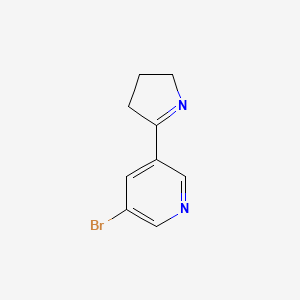

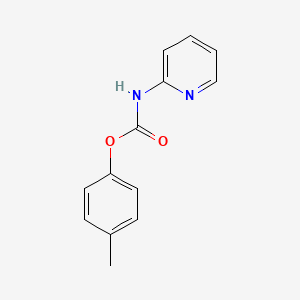

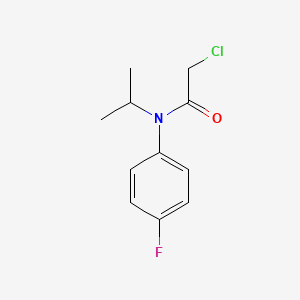

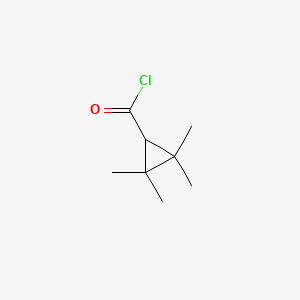

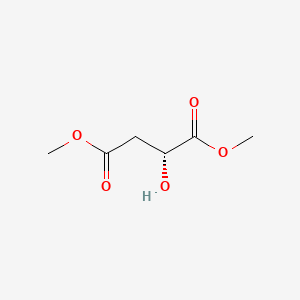

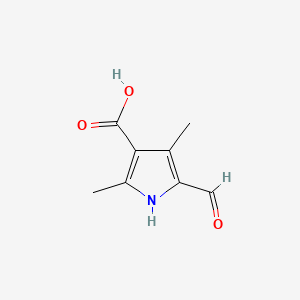

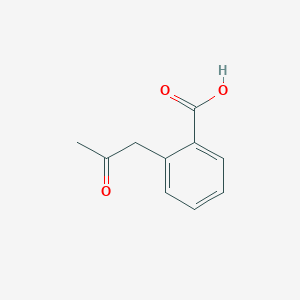

Feasible Synthetic Routes

Q & A

Q1: How does the introduction of 4-isopropylimidazole into the BAIP ligand system affect the structure and catalytic activity of the resulting iron(II) complexes?

A1: The study investigated a series of iron(II) complexes with modified BAIP ligands. Replacing methylimidazole moieties with 1-ethyl-4-isopropylimidazole led to significant steric changes in the ligand structure. [] While most complexes adopted a six-coordinate octahedral geometry with either cisoid or transoid orientation of the N,N,O-donor atoms, the bulkiest ligand with 1-ethyl-4-isopropylimidazole yielded a four-coordinate all-N-coordinate complex alongside the six-coordinate complex. [] This highlights the impact of steric bulk on the coordination environment of the iron center.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B1313661.png)